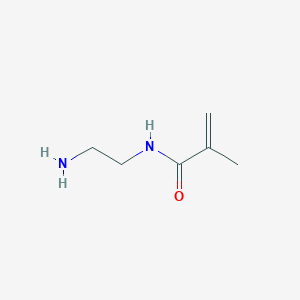

n-(2-aminoethyl)methacrylamide

Description

Structure

3D Structure

Properties

CAS No. |

63298-57-7 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

N-(2-aminoethyl)-2-methylprop-2-enamide |

InChI |

InChI=1S/C6H12N2O/c1-5(2)6(9)8-4-3-7/h1,3-4,7H2,2H3,(H,8,9) |

InChI Key |

RFZRLVGQBIINKQ-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)NCCN |

Canonical SMILES |

CC(=C)C(=O)NCCN |

Origin of Product |

United States |

Synthetic Methodologies and Monomer Engineering for N 2 Aminoethyl Methacrylamide

Diverse Synthetic Routes for N-(2-Aminoethyl)methacrylamide Production

The synthesis of this compound is most commonly achieved through acylation reactions, where a primary amine is reacted with a methacrylic acid derivative. The choice of reactants and reaction conditions can significantly influence the yield and purity of the final monomer.

The principal method for synthesizing this compound is the condensation reaction between ethylenediamine (B42938) and a reactive derivative of methacrylic acid, such as methacryloyl chloride. This reaction, often a Schotten-Baumann reaction, is typically performed in a two-phase system at low temperatures to control the reaction rate and minimize side products.

A common procedure involves dissolving ethylenediamine in an aqueous solution and adjusting the pH, while methacryloyl chloride is dissolved in an immiscible organic solvent like chloroform (B151607). The dropwise addition of the methacryloyl chloride solution to the cooled, stirring aqueous solution of ethylenediamine results in the formation of the amide bond at the interface of the two layers. The temperature is maintained at 0°C to prevent polymerization of the methacryl- group and to control the exothermic nature of the reaction. The use of excess ethylenediamine is crucial to favor the mono-acylated product over the di-acylated byproduct, N,N'-bis(methacryloyl)ethylenediamine.

Table 1: Typical Reactants for Condensation Synthesis

| Reactant | Role | Solvent |

|---|---|---|

| Ethylenediamine | Nucleophile (Amine Source) | Water |

| Methacryloyl Chloride | Acylating Agent | Chloroform |

This table summarizes the key components used in the condensation synthesis of this compound as described in the literature.

An alternative to methacryloyl chloride is methacrylic anhydride (B1165640). While potentially less reactive, methacrylic anhydride can be used in a one-step reaction with the amine, often in the presence of a non-nucleophilic base to neutralize the methacrylic acid byproduct. sci-hub.se This approach can sometimes offer better control and avoid the formation of hydrochloride salts. sci-hub.se

While direct condensation is the most straightforward route, challenges such as low yields and the formation of di-acylated byproducts have led to the exploration of alternative synthetic strategies. One such approach involves the use of protecting groups. islandscholar.ca

This multi-step methodology includes:

Protection: One of the amino groups of ethylenediamine is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This ensures that the subsequent acylation reaction occurs only at the unprotected amino group.

Acylation: The mono-protected ethylenediamine is then reacted with methacryloyl chloride or methacrylic anhydride.

Deprotection: The protecting group is removed under specific conditions (e.g., acidic treatment for a Boc group) to yield the final this compound monomer.

Although this method is more complex and involves additional steps, it can provide a higher yield of the desired mono-substituted product with greater purity, which is particularly important for applications requiring well-defined polymers. islandscholar.ca

Purification Techniques for Research-Grade this compound

Achieving high purity is critical for the successful use of this compound as a monomer, especially in controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net Impurities can interfere with the polymerization process, affecting the molecular weight and functionality of the resulting polymer.

The crude product obtained from synthesis, often in the form of its hydrochloride salt, typically requires further purification. Common techniques include:

Extraction: Liquid-liquid extraction is used to separate the product from unreacted starting materials and byproducts based on their solubility in different solvents. For instance, after the reaction, the aqueous layer containing the product can be washed with an organic solvent to remove unreacted acylating agent and other organic impurities.

Recrystallization: This is a highly effective method for purifying the solid monomer salt. The crude this compound hydrochloride can be recrystallized from solvents like ethanol. researchgate.net This process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the purified product crystallizes out, leaving impurities behind in the solution.

Fractional Recrystallization: For products that are oils or difficult to crystallize, repeated fractional recrystallization from a suitable solvent, such as methanol, can be employed. This technique separates components based on slight differences in their solubility.

Evaporation under Vacuum: After extraction, the solvent is often removed under reduced pressure using a rotary evaporator or a freeze-dryer to obtain the final product without thermal degradation.

The choice of purification method depends on the physical state of the product (solid or oil) and the nature of the impurities present.

Table 2: Purification Methods

| Technique | Solvent(s) | Target | Reference |

|---|---|---|---|

| Extraction | Chloroform / Water | Separation of organic and aqueous soluble components | |

| Recrystallization | Ethanol | Purification of solid monomer hydrochloride salt | researchgate.net |

| Fractional Recrystallization | Methanol | Purification of oily product |

This table outlines common laboratory techniques for purifying this compound to research-grade standards.

Polymerization Strategies and Polymer Architectures Incorporating N 2 Aminoethyl Methacrylamide

Free Radical Polymerization (FRP) of N-(2-Aminoethyl)methacrylamide

Free radical polymerization is a fundamental method for synthesizing polymers from vinyl monomers like AEMA. The process involves initiation, propagation, and termination steps, which typically result in polymers with high molecular weights but broad molecular weight distributions, or high dispersity (Đ).

Conventional or "classical" free radical polymerization (FRP) is a widely used method for synthesizing polymers from AEMA, particularly when a high degree of structural control is not required. This technique typically employs a thermal or photochemical initiator to generate free radicals, which then react with monomer units to propagate the polymer chain. Common initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) or persulfates.

A significant challenge in the free radical polymerization of methacrylamides is their lower reactivity compared to their methacrylate (B99206) counterparts. nih.gov This is attributed to the resonance stabilization of the vinyl group by the nitrogen atom, which can affect polymerization kinetics and copolymer composition. nih.gov

Despite this, conventional FRP has been successfully used to synthesize copolymers of AEMA. For instance, water-soluble copolymers of N-isopropylacrylamide (NIPAAm) and AEMA·HCl have been prepared via radical polymerization in polar solvents such as water and isopropanol. finechem-mirea.rufinechem-mirea.ru In these syntheses, the incorporation of the charged AEMA units into the polymer chain was found to influence the properties of the final material, such as its phase transition temperature in aqueous solutions. finechem-mirea.rufinechem-mirea.ru However, a major drawback of conventional FRP is the lack of control over the polymerization process, leading to polymers with high dispersity (Đ > 1.5) and poorly defined architectures. nih.gov

To overcome the limitations of conventional FRP, several advanced techniques, often categorized as controlled/living radical polymerization (CLRP), have been developed. These methods provide significantly better control over molecular weight, dispersity, and polymer architecture.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile and powerful CLRP method that is well-suited for a wide range of monomers, including AEMA. The RAFT process involves a conventional free radical polymerization in the presence of a chain transfer agent (CTA), which reversibly deactivates the growing polymer chains and minimizes irreversible termination reactions. researchgate.net This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (typically Đ < 1.3), and complex architectures like block copolymers. polysciences.com

The RAFT polymerization of AEMA·HCl is typically conducted in aqueous media or polar solvents like dimethylformamide (DMF). researchgate.net Common components used in the RAFT polymerization of AEMA·HCl are detailed in the table below.

| Component | Examples | Function |

|---|---|---|

| Monomer | This compound hydrochloride (AEMA·HCl) | The polymerizable unit. |

| Chain Transfer Agent (CTA) | 4-Cyanopentanoic acid dithiobenzoate (CTP) | Controls the polymerization, enabling "living" characteristics. |

| Initiator | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | Generates the initial radicals to start polymerization. |

| Solvent | Water, DMF, Acetate Buffer | Dissolves reactants and facilitates the reaction. |

Research has demonstrated the successful synthesis of well-defined homopolymers of AEMA (p(AEMA)) as well as block copolymers. researchgate.net For example, a p(AEMA) homopolymer can be synthesized and subsequently used as a macro-chain transfer agent (macro-CTA) to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This sequential monomer addition is a hallmark of a controlled/"living" process and has been used to create copolymers such as p(AEMA)-b-p(N-(2-hydroxypropyl)methacrylamide).

Atom Transfer Radical Polymerization (ATRP) is another prominent CLRP technique that relies on a reversible deactivation mechanism, mediated by a transition metal complex (typically copper-based) that shuttles between different oxidation states. cmu.edu This process allows for the controlled growth of polymer chains.

However, the ATRP of (meth)acrylamides can be challenging. cmu.edu The amide functionality can complex with the copper catalyst, which may slow down the deactivation step and lead to a loss of control over the polymerization. cmu.edu Despite these challenges, ATRP has been successfully employed to create copolymers containing amino-functional methacrylates. For instance, a series of random copolymers, poly(2-aminoethyl methacrylate-co-2-(diethylamino) ethyl methacrylate), were synthesized via ATRP. researchgate.net This study demonstrated that the reaction was living and controllable, yielding copolymers with low cytotoxicity that were effective for gene delivery applications. researchgate.net The success in copolymerizing a closely related monomer suggests the feasibility of using ATRP for AEMA, although reaction conditions would need to be carefully optimized to mitigate the potential interference from the amide group.

Nitroxide-Mediated Polymerization (NMP) is a CLRP method that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. wikipedia.org This reversible capping minimizes termination reactions and allows for controlled polymer growth. wikipedia.org The process is typically initiated by an alkoxyamine, which can undergo homolysis to generate the initiating carbon radical and the mediating nitroxide radical. wikipedia.org

While NMP has been successfully applied to a variety of monomers, there is limited specific information in the scientific literature on the NMP of this compound. The polymerization of (meth)acrylamides via NMP is known to be challenging. For example, the NMP of N-isopropylacrylamide has often resulted in polymers with broad molecular weight dispersities. researchgate.net These difficulties can be attributed to factors such as chain transfer to the solvent and the stability of the mediating nitroxide with these specific monomers. researchgate.net However, developments in NMP, such as the design of new alkoxyamines and the use of additives, continue to expand the scope of this technique, and it may yet prove to be a viable method for the controlled polymerization of AEMA. amazonaws.comrsc.org

Advanced Radical Polymerization Methods

Controlled/Living Polymerization of this compound

Controlled/living polymerization refers to a class of chain polymerization reactions that enable precise control over the polymer's molecular architecture. These methods, which include RAFT, ATRP, and NMP, are characterized by the suppression of chain-breaking reactions (termination and chain transfer). This "living" nature means that the polymer chains continue to grow as long as monomer is available, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex structures.

RAFT polymerization stands out as a particularly effective method for the controlled/living polymerization of AEMA. researchgate.net Key indicators of a controlled process in the RAFT polymerization of AEMA include:

A linear increase in the number-average molecular weight (Mn) with monomer conversion.

The maintenance of low dispersity values (Đ) throughout the polymerization.

The ability to successfully perform chain extension experiments, where a homopolymer is used as a macro-CTA to initiate the polymerization of a second monomer to form a well-defined block copolymer.

This level of control is crucial for creating advanced functional materials where the polymer's properties are highly dependent on its precise structure. The primary amine group on the AEMA monomer remains intact during these polymerization processes, making it available for subsequent modifications to create tailored biomaterials, hydrogels, and other complex polymeric systems. polysciences.com

Copolymerization Strategies Involving this compound

The versatility of AEMA allows for its copolymerization with a range of other monomers, enabling the synthesis of polymers with tailored functionalities. These strategies are fundamental to creating materials for applications such as drug delivery, gene therapy, and smart coatings.

Statistical Copolymerization

In statistical copolymerization, AEMA and one or more comonomers are randomly distributed along the polymer chain. This method is a straightforward approach to imbue a polymer with the characteristics of AEMA, such as pH sensitivity and reactive amine groups.

A notable example is the statistical copolymerization of AEMA with N-(2-hydroxypropyl)methacrylamide (HPMA). The resulting copolymers exhibit a lower critical solution temperature (LCST), a property that can be fine-tuned by adjusting the AEMA content. The primary amines on the AEMA units can be further modified, for instance, through guanidinylation, to enhance the polymer's biological interactions.

Similarly, statistical copolymers of AEMA and di(ethylene glycol) methyl ether methacrylate (MEO₂MA), denoted as P(MEO₂MA-co-AEMA), also demonstrate tunable LCST behavior. The amine functionalities serve as points for the attachment of biomolecules. The reactivity ratios of the comonomers, which describe their relative tendencies to react with a growing polymer chain, are crucial in determining the final copolymer composition and have been studied for pairs like AEMA and N,N-dimethylacrylamide (DMAA).

Table 1: Examples of Statistical Copolymers with AEMA

| Comonomer | Resulting Copolymer | Key Features |

| N-(2-hydroxypropyl)methacrylamide (HPMA) | P(HPMA-co-AEMA) | pH- and thermo-responsive. |

| Di(ethylene glycol) methyl ether methacrylate (MEO₂MA) | P(MEO₂MA-co-AEMA) | Tunable lower critical solution temperature (LCST). |

| N,N-dimethylacrylamide (DMAA) | P(DMAA-co-AEMA) | Water-soluble with functional handles for modification. |

Block Copolymerization

Block copolymerization produces macromolecules composed of distinct segments, or blocks, of different monomers. This architecture allows for the combination of disparate properties, such as hydrophilicity and hydrophobicity, within a single polymer chain, often leading to self-assembly into complex nanostructures.

Reversible addition-fragmentation chain transfer (RAFT) polymerization is a powerful technique for creating well-defined block copolymers containing AEMA. For instance, diblock copolymers of poly(N-(2-hydroxypropyl)methacrylamide) and poly(this compound), denoted p(HPMA)-b-p(AEMA), have been synthesized via RAFT. usm.eduresearchgate.net These copolymers can self-assemble in aqueous solutions to form micelles, which are promising vehicles for drug delivery.

The synthesis of block copolymers containing AEMA often requires the use of a protecting group for the primary amine during polymerization to prevent side reactions. This protecting group is subsequently removed to yield the functional polymer. researchgate.net This approach enables the creation of dual-stimuli-responsive systems, for example, by combining a pH-responsive AEMA block with a thermo-responsive block, leading to materials that can release a payload in response to changes in both pH and temperature.

Table 2: Examples of AEMA-Containing Block Copolymers

| Block Copolymer Architecture | Synthesis Method | Potential Applications |

| p(HPMA)-b-p(AEMA) | RAFT Polymerization | Drug delivery via self-assembled micelles. usm.eduresearchgate.net |

| pH-responsive and thermo-responsive blocks | RAFT Polymerization | Stimuli-responsive drug release systems. |

Graft Copolymerization

Graft copolymerization involves attaching polymer chains (grafts) to a pre-existing polymer backbone, creating a branched, comb-like structure. This is an effective method for modifying the surface properties of materials or for creating complex, three-dimensional polymer architectures.

AEMA can be incorporated as the grafted chains to introduce primary amine functionalities onto a variety of polymer backbones. In a "grafting from" approach, initiator sites are created along a polymer backbone, from which AEMA (often in a protected form) is polymerized. Subsequent deprotection reveals the reactive amine groups, which can then be used for applications like enzyme immobilization or the attachment of targeting molecules for biomedical applications. For instance, methacrylamide (B166291) monomers have been successfully grafted onto carboxymethyl cellulose (B213188) backbones. psu.edu

Crosslinking Methodologies for this compound-Based Polymers

The primary amine groups of AEMA provide reactive sites for crosslinking, the process of forming connections between polymer chains to create a three-dimensional network. These networks, often in the form of hydrogels, can absorb significant amounts of water and are central to many biomedical and biotechnological applications.

Chemical Crosslinking Techniques

Chemical crosslinking results in the formation of stable, covalent bonds between polymer chains. For polymers containing AEMA, the primary amine group is a versatile handle for a variety of crosslinking chemistries.

A common approach is the use of dialdehyde (B1249045) crosslinkers like glutaraldehyde, which react with the amine groups to form Schiff bases. These can be further stabilized by reduction to form secondary amine linkages. Other chemical crosslinkers include di-isocyanates and di-epoxides, which react with the amines to form urea (B33335) and secondary amine linkages, respectively. The density of these crosslinks can be controlled to tailor the mechanical properties and swelling behavior of the resulting hydrogel. Enzymatic crosslinking using transglutaminase, which forms isopeptide bonds between the AEMA amine and glutamine residues, offers a biocompatible method for hydrogel formation under mild conditions.

Table 3: Chemical Crosslinking Strategies for AEMA Polymers

| Crosslinking Agent/Method | Type of Linkage Formed | Key Characteristics |

| Glutaraldehyde | Schiff Base (reducible) | Allows for tunable mechanical properties. |

| Di-isocyanates | Urea | Forms stable and robust crosslinks. |

| Di-epoxides | Secondary Amine | Versatile for creating crosslinked networks. |

| Transglutaminase | Isopeptide Bond | Biocompatible and occurs under mild conditions. |

Physical Crosslinking Mechanisms

Physical crosslinking relies on non-covalent interactions, such as hydrogen bonds, ionic interactions, and hydrophobic associations, to form reversible networks. This reversibility makes physically crosslinked hydrogels "smart" materials that can respond to environmental changes.

For AEMA-based polymers, ionic crosslinking is a key mechanism. At low pH, the primary amine groups are protonated, leading to electrostatic repulsion. As the pH increases, the amines deprotonate, allowing for ionic interactions with polyanions to form a gel. Hydrogen bonding between the amide groups of AEMA and other suitable groups in a copolymer can also contribute to physical network formation. Furthermore, in block copolymers with a hydrophobic block and a hydrophilic AEMA block, the hydrophobic segments can aggregate in water to form physical crosslinking domains. polysciences.com

Stimuli-Responsive Crosslinking Approaches

The incorporation of this compound (AEMA) and its derivatives into polymer networks enables the development of "smart" hydrogels that can undergo significant changes in their properties in response to specific environmental triggers. mdpi.com These stimuli-responsive systems are designed by selecting specific monomers and crosslinkers that are sensitive to changes in pH, redox potential, or the presence of specific enzymes. The primary amine group of AEMA is particularly valuable, as it can be directly involved in the responsive mechanism or serve as a reactive handle for further functionalization. polysciences.com

pH-Responsive Crosslinking

Hydrogels containing AEMA or its derivatives, such as N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm), can exhibit significant pH sensitivity. nih.gov This responsiveness stems from the protonation and deprotonation of the amine groups along the polymer backbone.

In acidic environments, the amine groups become protonated (e.g., -NH₃⁺), leading to electrostatic repulsion between the polymer chains. This repulsion forces the hydrogel network to expand, resulting in a high degree of swelling. Conversely, in basic or neutral environments, the amine groups are deprotonated and neutral, reducing the repulsive forces and causing the hydrogel to shrink or collapse. nih.gov

The pH-responsive swelling behavior can be precisely controlled by copolymerizing AEMA or its derivatives with other monomers and by adjusting the crosslinking density. For instance, copolymerizing a basic monomer like DMAEAAm with an acidic monomer like acrylic acid (AA) can create polyampholyte hydrogels. nih.gov These materials exhibit complex swelling behaviors dependent on the ratio of acidic to basic groups and the pH of the surrounding medium.

Table 1: Research Findings on pH-Responsive Hydrogels

| Polymer System | Monomers | Crosslinker | Stimulus & Response | Key Findings | Reference |

| Poly(DMAEAAm-co-DMAAm) | N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm), N,N-dimethylacrylamide (DMAAm) | N,N'-methylenebis(acrylamide) | pH | Swelling increases at lower pH due to protonation of dimethylamino groups. | nih.gov |

| Poly(DMAEAAm-co-AA-co-DMAAm) | DMAEAAm, Acrylic Acid (AA), DMAAm | N,N'-methylenebis(acrylamide) | pH | Swelling behavior is dependent on the ratio of ionizable components (DMAEAAm and AA). | nih.gov |

| P(DMAEMA-co-AMPS) | N,N-dimethylaminoethyl methacrylate (DMAEMA), 2-acrylamido-2-methyl-propanesulfonic acid (AMPS) | Not specified | pH | Gels with higher DMAEMA content show highly pH-dependent swelling. | rsc.org |

| P(HEAA-co-AA) | N-(2-hydroxyethyl) acrylamide (B121943) (HEAA), Acrylic Acid (AA) | N,N′-Bis(acryloyl)cystamine (BAC) | pH | Hydrogels exhibit significant pH sensitivity with reversible swelling-deswelling cycles. | mdpi.com |

Redox-Responsive Crosslinking

Redox-responsive hydrogels are designed to degrade or change their structure in response to a reducing or oxidizing environment. This is commonly achieved by incorporating disulfide bonds (-S-S-) into the polymer network, typically within the crosslinker. mdpi.comnih.gov N,N'-bis(acryloyl)cystamine (BAC) is a frequently used disulfide-containing crosslinker that can be copolymerized with acrylamide-based monomers. mdpi.comnih.govdigitellinc.com

In a typical physiological environment, the concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher inside cells than outside. This difference can be exploited to create hydrogels that are stable in the extracellular matrix but degrade upon internalization into cells. The disulfide bonds in the crosslinks are cleaved by the reducing agent, breaking apart the hydrogel network. digitellinc.com

Polymers incorporating AEMA can be made redox-responsive by using such disulfide-based crosslinkers. The degradation kinetics can be tuned by adjusting the crosslinking density and the concentration of the reducing agent. digitellinc.com Studies on poly(acrylamide-co-acrylonitrile) microgels crosslinked with BAC have shown a two-step degradation process: an initial expansion due to the reduction in crosslink density, followed by dissolution as the cleaved polymer chains diffuse out. digitellinc.com

Table 2: Research Findings on Redox-Responsive Hydrogels

| Polymer System | Monomers | Crosslinker | Stimulus & Response | Key Findings | Reference |

| Poly(N-isopropylmethacrylamide) | N-isopropylmethacrylamide (pNIPMAm) | N,N'-bis(acryloyl)cystamine (BAC) | Reducing agents | Particles demonstrate complete erosion in response to reducing conditions. | nih.gov |

| Poly(acrylamide-co-acrylonitrile) | Acrylamide, Acrylonitrile | N,N'-bis(acryloyl)cystamine (BAC) | Dithiothreitol (DTT), Glutathione (GSH) | Microgels degrade in the presence of reducing agents. | digitellinc.com |

| Poly(acrylamide) Hydrogel | Acrylamide | CYKC or CSKC tetrapeptide | Tris(2-carboxyethyl) phosphine (B1218219) (TCEP) | Dissolution of the hydrogel structure is achieved with a disulfide reducing agent. | nih.gov |

| P(HEAA-co-AA) | N-(2-hydroxyethyl) acrylamide (HEAA), Acrylic Acid (AA) | N,N′-Bis(acryloyl)cystamine (BAC) | Redox (inferred from BAC use) | The disulfide-containing crosslinker BAC forms a robust, cleavable network. | mdpi.com |

Enzyme-Responsive Crosslinking

Enzyme-responsive hydrogels are created by incorporating substrates for specific enzymes into the polymer network, often as part of the crosslinker. nih.govresearchgate.net These hydrogels can degrade selectively in the presence of a target enzyme, which is often overexpressed in disease states. A common strategy involves using peptide sequences that are recognized and cleaved by enzymes like proteases (e.g., chymotrypsin) or metalloproteinases. nih.govnih.gov

For example, hydrogels can be crosslinked with peptides containing a specific cleavage site. In one study, a poly(acrylamide) hydrogel was crosslinked with the tetrapeptide sequence CYKC. nih.gov This hydrogel was stable under normal conditions but dissolved when exposed to the enzyme α-chymotrypsin, which cleaves the peptide. The presence of cysteine residues in the peptide crosslinker also introduces disulfide bonds, making the hydrogel dually responsive to both enzymes and reducing agents. nih.gov

While direct copolymerization of AEMA in such systems is a straightforward approach, the primary amine of AEMA also provides a site for conjugating peptide crosslinkers to the polymer backbone post-polymerization. This allows for the creation of highly specific and biocompatible stimuli-responsive materials. nih.gov

Table 3: Research Findings on Enzyme-Responsive Hydrogels

| Polymer System | Monomers | Crosslinker | Stimulus & Response | Key Findings | Reference |

| Poly(acrylamide) Hydrogel | Acrylamide | Tetrapeptide (CYKC) | α-chymotrypsin (enzyme) | The hydrogel dissolves when subjected to a solution of the protease. | nih.gov |

| General Hydrogels | Various polymers | Enzyme-cleavable peptides/substrates | Proteases, Kinases, Phosphatases, Endonucleases | Enzymes can trigger the degradation or assembly of hydrogel materials. researchgate.net | nih.govresearchgate.net |

| Prodrug-based Amphiphiles | Acetaminophen-dicarboxylic acid conjugate | Self-assembly (physical crosslinking) | Esterase (enzyme) | Enzyme-triggered degradation leads to drug release. | mit.edu |

Advanced Material Design and Engineering Utilizing N 2 Aminoethyl Methacrylamide

Hydrogel Systems Based on N-(2-Aminoethyl)methacrylamide

This compound (AEMA) is a versatile monomer that has garnered significant attention in the field of advanced material design, particularly in the development of hydrogel systems. Its primary amine functionality and methacrylamide (B166291) group allow for the creation of hydrogels with tunable properties and responsiveness to various environmental stimuli.

Synthesis and Network Formation of this compound Hydrogels

The synthesis of hydrogels from this compound typically involves the free-radical polymerization of the AEMA monomer in an aqueous solution, along with a cross-linking agent. The resulting hydrogel network is a three-dimensional structure of polymer chains held together by covalent bonds, capable of absorbing and retaining large amounts of water.

The AEMA monomer itself can be synthesized through the reaction of an amine with a methacrylic derivative. A common laboratory-scale synthesis involves the reaction of ethylenediamine (B42938) with methacryloyl chloride in a biphasic system of water and chloroform (B151607) at a controlled temperature and pH. This reaction yields this compound hydrochloride as a white solid.

The formation of the hydrogel network from AEMA monomers is achieved through polymerization, which can be initiated by various methods, including chemical initiators (e.g., potassium persulfate), photoinitiators (e.g., Irgacure 2959) that are activated by UV light, or redox initiator systems. researchgate.net A cross-linking agent, such as N,N'-methylenebis(acrylamide) (MBAA), is typically included in the polymerization mixture. The cross-linker has two or more reactive groups that can participate in the polymerization process, creating covalent bonds between different polymer chains and thus forming the 3D network structure of the hydrogel. The density of these cross-links is a critical parameter that influences the mechanical properties and swelling behavior of the resulting hydrogel. The process of hydrogel formation is influenced by several factors, including the concentration of the monomer, the cross-linker, and the initiator, as well as the reaction temperature and time.

The general steps for the synthesis and network formation of a poly(this compound) hydrogel are outlined in the table below.

| Step | Description | Key Reagents/Conditions |

| 1. Monomer Solution Preparation | The this compound monomer and a cross-linking agent are dissolved in an aqueous solvent. | This compound, N,N'-methylenebis(acrylamide), Deionized water |

| 2. Initiation | An initiator is added to the monomer solution to generate free radicals and start the polymerization process. | Potassium persulfate (thermal initiation), Irgacure 2959 (photoinitiation) |

| 3. Polymerization and Cross-linking | The polymerization reaction proceeds, forming long polymer chains that are simultaneously cross-linked by the difunctional cross-linker, leading to the formation of a three-dimensional network. | Controlled temperature (e.g., 60 °C for thermal initiation) or UV light exposure |

| 4. Purification | The resulting hydrogel is washed extensively with distilled water to remove any unreacted monomers, initiator, and cross-linker. | Soaking in deionized water for an extended period |

Design of Stimuli-Responsive this compound Hydrogels

A key feature of hydrogels based on this compound is their potential for stimuli-responsive behavior. nih.gov The primary amine groups along the polymer backbone can be protonated or deprotonated in response to changes in the pH of the surrounding environment. nih.gov This change in ionization state alters the electrostatic interactions within the hydrogel network, leading to changes in swelling behavior.

pH-Responsive Hydrogels: In acidic conditions (low pH), the amine groups of the AEMA units become protonated (-NH3+). The resulting electrostatic repulsion between the positively charged polymer chains causes the hydrogel network to expand and swell. Conversely, in basic conditions (high pH), the amine groups are deprotonated (-NH2), reducing the electrostatic repulsion and causing the hydrogel to shrink or collapse. This pH-dependent swelling and deswelling is a reversible process, making these hydrogels "smart" materials. The pH at which this transition occurs is related to the pKa of the primary amine groups in the polymer network.

Temperature-Responsive Hydrogels: To impart temperature sensitivity, AEMA can be copolymerized with a thermo-responsive monomer, such as N-isopropylacrylamide (NIPAAm). Poly(N-isopropylacrylamide) (PNIPAAm) is well-known for its lower critical solution temperature (LCST) of approximately 32°C in water. mdpi.com Below the LCST, the polymer is hydrophilic and soluble, while above this temperature, it becomes hydrophobic and precipitates. In a cross-linked hydrogel, this transition manifests as a significant change in volume. By copolymerizing AEMA with NIPAAm, a dual-responsive hydrogel can be created that exhibits both pH and temperature sensitivity. The presence of the hydrophilic AEMA units can influence the LCST of the copolymeric hydrogel, allowing for the tuning of the temperature response.

The design principles for creating stimuli-responsive AEMA hydrogels are summarized below:

| Stimulus | Design Strategy | Mechanism of Response |

| pH | Incorporation of AEMA with its primary amine groups. | Protonation/deprotonation of amine groups leading to changes in electrostatic repulsion and swelling. |

| Temperature | Copolymerization of AEMA with a thermo-responsive monomer like N-isopropylacrylamide (NIPAAm). | The copolymer exhibits a lower critical solution temperature (LCST), causing a volume phase transition in response to temperature changes. |

Interpenetrating Polymer Networks (IPNs) Incorporating this compound

An interpenetrating polymer network (IPN) is a polymer composite comprising two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. nih.gov The synthesis of IPNs allows for the combination of the properties of different polymers to create materials with enhanced or novel characteristics.

IPNs incorporating this compound can be synthesized to leverage the properties of the poly(AEMA) network, such as its pH-responsiveness and biocompatibility, with the properties of another polymer network, for instance, to improve mechanical strength or introduce another form of stimuli-responsiveness. A common method for synthesizing these IPNs is sequential polymerization. nih.gov In this approach, the first polymer network is synthesized and swollen with the monomers, initiator, and cross-linker for the second network. The second polymerization is then carried out in situ, forming the second network interpenetrating the first.

The table below outlines the sequential synthesis of a poly(AEMA)/PAAm IPN.

| Step | Description |

| 1. First Network Synthesis | A polyacrylamide (PAAm) network is prepared by polymerizing acrylamide (B121943) with a cross-linker. |

| 2. Swelling | The synthesized PAAm hydrogel is immersed in an aqueous solution containing the this compound monomer, a cross-linker, and an initiator, allowing the solution to diffuse into the first network. |

| 3. Second Network Synthesis | The swollen hydrogel is then subjected to conditions that initiate the polymerization of the AEMA monomers within the PAAm network, forming the second interpenetrating network. |

| 4. Purification | The resulting IPN hydrogel is washed to remove any unreacted components. |

Polymeric Nanoparticles and Microparticles from this compound

In addition to hydrogels, this compound can be utilized to fabricate polymeric nanoparticles and microparticles, which are of great interest for various applications, including drug delivery and catalysis.

Fabrication Methods for this compound Nanocarriers

Several methods can be employed to fabricate nanoparticles from AEMA. These techniques generally involve the polymerization of the monomer under conditions that promote the formation of discrete particles in the nanometer to micrometer size range.

One common method is precipitation polymerization . In this technique, the AEMA monomer, a cross-linker, and an initiator are dissolved in a solvent in which the resulting polymer is insoluble. As the polymerization proceeds, the growing polymer chains precipitate out of the solution to form stable, cross-linked nanoparticles. The size and morphology of the resulting particles can be controlled by adjusting parameters such as the monomer and initiator concentrations, the type of solvent, and the reaction temperature.

Another widely used technique is emulsion polymerization . This method involves creating an emulsion of the AEMA monomer in an immiscible continuous phase, typically water. A surfactant is used to stabilize the monomer droplets. Polymerization is then initiated within these droplets, leading to the formation of polymer nanoparticles. This method allows for good control over particle size and distribution.

A summary of fabrication methods for poly(AEMA) nanocarriers is provided below.

| Fabrication Method | Description | Key Features |

| Precipitation Polymerization | Polymerization is carried out in a solvent where the resulting polymer is insoluble, leading to the precipitation of nanoparticles. | Simple, one-step process; allows for the formation of cross-linked particles. |

| Emulsion Polymerization | Polymerization occurs within monomer droplets stabilized by a surfactant in an immiscible continuous phase. | Good control over particle size and distribution; suitable for large-scale production. |

Core-Shell Structures and Encapsulation Strategies

To enhance the functionality of this compound-based nanoparticles, they can be designed with a core-shell structure. nih.gov These particles consist of an inner core made of one material and an outer shell of another. This architecture allows for the combination of different properties in a single nanoparticle and is particularly useful for encapsulation and controlled release applications.

The fabrication of core-shell nanoparticles often involves a two-step polymerization process . First, the core particles are synthesized using one of the methods described above (e.g., precipitation or emulsion polymerization). These core particles are then used as seeds for the polymerization of the shell monomer. For instance, a polystyrene core could be synthesized first, followed by the polymerization of AEMA in the presence of these core particles to form a poly(AEMA) shell. The resulting core-shell nanoparticles would have a hydrophobic polystyrene core and a hydrophilic, pH-responsive poly(AEMA) shell.

This core-shell architecture is an effective strategy for encapsulation . Hydrophobic molecules can be loaded into the hydrophobic core, while the hydrophilic shell provides stability in aqueous environments and can be functionalized for targeted delivery. The stimuli-responsive nature of the poly(AEMA) shell can be exploited to trigger the release of the encapsulated cargo. For example, a change in pH could cause the shell to swell or shrink, altering its permeability and allowing the encapsulated substance to be released.

| Core-Shell Component | Potential Material | Function |

| Core | Polystyrene, Poly(methyl methacrylate) | Encapsulation of hydrophobic agents. |

| Shell | Poly(this compound) | Provides aqueous stability, stimuli-responsiveness (pH), and a surface for further functionalization. |

Fiber and Film Architectures

The incorporation of this compound (AEMA) into polymer chains offers a versatile platform for the design of advanced fiber and film architectures. The primary amine group present in the AEMA monomer serves as a reactive site for crosslinking, functionalization, and altering surface properties, which in turn influences the material's mechanical and performance characteristics.

Research into polymers containing primary amine groups, such as those derived from AEMA, has highlighted their potential in creating materials with tailored properties. For instance, the presence of these amine functionalities can enhance the hydrophilicity of the resulting fibers and films. The ability to control the density of these amine groups along the polymer backbone allows for precise tuning of the material's interaction with aqueous environments.

In the context of electrospinning, a common technique for producing nanofibers, the inclusion of AEMA in the polymer solution can influence the spinning process and the morphology of the resulting fibers. While specific data on electrospun AEMA-based fibers is emerging, studies on similar amine-functionalized polymers suggest that the charge introduced by the protonated amine groups can affect the solution's conductivity and viscosity, thereby influencing fiber diameter and uniformity.

Furthermore, the amine groups on the surface of fibers and films can be leveraged for post-fabrication modification. This includes grafting of other molecules to impart specific functionalities, such as biocompatibility or targeted adhesion. For example, in tissue engineering applications, these amine sites can be used to immobilize bioactive molecules that promote cell attachment and proliferation.

Composite Materials Development with this compound Components

The primary amine group of AEMA can participate in various chemical reactions that promote bonding between the polymer matrix and reinforcing fillers, such as glass or carbon fibers. This is analogous to the role played by amino-functional silane (B1218182) coupling agents, which are widely used to treat the surface of inorganic fillers to improve their compatibility with organic polymer matrices. The amine groups can form covalent bonds or strong intermolecular interactions with functional groups on the filler surface (e.g., hydroxyl groups on glass fibers) and can also co-react with the polymer matrix during curing.

This enhanced adhesion at the filler-matrix interface is crucial for effective stress transfer from the weaker polymer matrix to the stronger reinforcing fibers. Improved stress transfer leads to significant enhancements in the composite's mechanical properties, including tensile strength, flexural strength, and impact resistance.

Detailed research findings on composites specifically incorporating AEMA are an area of ongoing investigation. However, studies on similar amino-functionalized systems provide valuable insights. For example, research on silicone-based coatings modified with N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, a compound with a reactive amino group similar to AEMA, has demonstrated a significant improvement in mechanical properties. The introduction of this amino-functional silane was shown to increase the crosslinking density, which in turn affected the tensile properties of the material.

The following table presents data from a study on a modified silicone tie-coating, illustrating the impact of an amino-functional silane on its mechanical properties. While not directly involving AEMA, this data serves as a relevant example of how the incorporation of amino functionalities can influence the performance of a polymer system, a principle that is applicable to the use of AEMA in composite materials. The study found that the properties of the tie-coating could be significantly improved by the introduction of the amino-functional silane. An optimal concentration was identified that provided excellent interlaminar adhesion, shear strength, and mechanical properties.

Table 1: Tensile Properties of a Silicone Tie-Coating Modified with Varying Content of an Amino-Functional Silane

| DAMO Content (wt. %) | Elastic Modulus (MPa) | Stress at 100% (MPa) | Fracture Elongation (%) | Fracture Strength (MPa) |

| 0 | 0.89 | 0.43 | 198 | 0.77 |

| 1.24 | 1.03 | 0.55 | 225 | 1.05 |

| 1.97 | 0.96 | 0.52 | 213 | 0.98 |

| 2.45 | 0.91 | 0.48 | 205 | 0.89 |

Data adapted from a study on N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (DAMO) in a silicone tie-coating.

Research Applications of N 2 Aminoethyl Methacrylamide Derived Materials

Biomaterials Research Applications (Focus on materials science, not biological outcomes)

In biomaterials research, polymers derived from AEMA are investigated for their potential to interface with biological systems. The primary amine group is particularly important as it allows for the covalent coupling of biomolecules and enhances properties like adhesion and hydrogel network formation. polysciences.com

The goal of tissue engineering is to develop functional constructs to restore or improve damaged tissues. nih.gov Three-dimensional scaffolds are critical components in this field, as they provide a temporary structural support for cells to attach, proliferate, and form new tissue. mdpi.comyoutube.comyoutube.com The ideal scaffold should mimic the natural extracellular matrix (ECM), offering both mechanical stability and cues for cellular growth. nih.govyoutube.com

Polymers incorporating N-(2-aminoethyl)methacrylamide are explored in scaffold design primarily due to the monomer's ability to enhance hydrogel crosslinking and introduce reactive sites for bio-functionalization. nbinno.compolysciences.com Hydrogels, which are water-swollen polymer networks, are excellent candidates for tissue engineering scaffolds because their high water content and soft consistency resemble natural tissue. The inclusion of AEMA in the polymer backbone allows for the formation of robust, crosslinked hydrogel networks. polysciences.com

Furthermore, the primary amine groups (-NH2) provided by the AEMA monomer serve as anchor points for covalently attaching bioactive molecules such as peptides or growth factors. nbinno.com This functionalization can create a more favorable microenvironment for cell adhesion and differentiation. The ability to control properties like mechanical strength, degradation rate, and bio-activity through the concentration of monomers like AEMA is a key area of research. nbinno.com

| Property | Desired Characteristic for Scaffolds | Contribution of this compound |

| Porosity | Interconnected pores to allow nutrient and gas exchange, and cell migration. youtube.com | The monomer influences the crosslinking density, which in turn affects the swelling ratio and pore structure of the resulting hydrogel. |

| Biodegradability | The scaffold should degrade as new tissue is formed, without producing toxic byproducts. youtube.com | While AEMA itself is not inherently biodegradable, it can be copolymerized with biodegradable monomers or crosslinkers to control the degradation profile of the scaffold. |

| Mechanical Properties | Must provide sufficient mechanical support for the developing tissue. youtube.com | AEMA acts as a crosslinking enhancer, allowing for the tuning of the hydrogel's mechanical stiffness to match that of the target tissue. polysciences.com |

| Biocompatibility | The material should not elicit a significant inflammatory or toxic response. | The amine functionality allows for the grafting of biocompatible polymers or molecules, enhancing the overall biocompatibility of the scaffold material. nbinno.com |

| Bioactivity | Should promote cell attachment, proliferation, and differentiation. | The primary amine group is a reactive handle for the covalent immobilization of cell-adhesive peptides (e.g., RGD sequences) and growth factors. nbinno.com |

Polymer matrices are widely investigated for their use in controlled drug delivery systems, which aim to release a therapeutic agent in a predictable manner over an extended period. nih.govmdpi.com The design of these systems often relies on stimuli-responsive polymers that change their properties in response to environmental triggers like pH or temperature. nih.gov

This compound is incorporated into polymer matrices to impart pH-sensitivity. The primary amine group on the AEMA monomer has a pKa value that allows it to become protonated (positively charged) in acidic environments and deprotonated (neutral) in neutral or basic environments. This change in charge state significantly affects the behavior of the polymer network.

In an acidic environment, the protonation of the amine groups leads to electrostatic repulsion between the polymer chains. This repulsion causes the polymer matrix to swell, increasing the mesh size of the network and allowing for a faster release of an encapsulated agent. Conversely, at a higher pH, the amines are neutral, leading to a more collapsed or shrunken state, which slows down the release rate. This pH-responsive swelling/deswelling behavior makes AEMA-containing polymers promising materials for research into oral drug delivery systems, where the pH changes drastically between the stomach and the intestine. researchgate.net

| Stimulus | Polymer Response | Mechanism | Application in Release Systems |

| Low pH (Acidic) | Swelling | Protonation of amine groups leads to electrostatic repulsion and increased water uptake. | Triggers or accelerates drug release in acidic environments like the stomach or within specific cellular compartments (e.g., endosomes). |

| High pH (Neutral/Basic) | Contraction/Collapse | Deprotonation of amine groups reduces electrostatic repulsion, causing the polymer network to shrink. | Slows or stops drug release, protecting the payload until it reaches the desired physiological pH. |

The surface properties of a biomedical device, such as a catheter or an implant, are critical to its performance and biocompatibility. nih.govmdpi.com Unmodified surfaces can lead to problems like protein adsorption (fouling), bacterial biofilm formation, and adverse inflammatory responses. nih.gov Surface modification aims to create a more biocompatible interface without altering the bulk properties of the device. nih.gov

AEMA is utilized in the development of coatings for biomedical devices because its primary amine group provides a means for covalent attachment to surfaces and for further functionalization. polysciences.com For example, AEMA can be included in polymer coatings that are grafted onto the surface of a material like polydimethylsiloxane (B3030410) (PDMS) or silicone. nih.gov The amine groups can improve adhesion to the underlying substrate and can also serve as initiation sites for "grafting from" polymerization, where polymer chains are grown directly from the surface to create a dense and stable coating. mdpi.com These coatings can be designed to be hydrophilic, which helps to create a hydration layer that resists protein and bacterial adhesion, thereby improving the biocompatibility and functional lifetime of the implanted device. nih.govnih.gov

| Device/Material | Problem with Unmodified Surface | Surface Modification Strategy with AEMA | Desired Outcome |

| Silicone Catheters | Hydrophobic surface promotes protein fouling and biofilm formation. nih.gov | Grafting a hydrophilic polymer coating containing AEMA onto the surface. | Reduced protein and bacterial adhesion, improved biocompatibility. nih.gov |

| Orthopedic Implants (e.g., Titanium) | Can release metal ions and may not integrate well with bone tissue. | Applying a polymer coating with AEMA to the implant surface. | Enhanced biocompatibility, reduced ion release, and a surface for attaching bone-growth-promoting factors. precisioncoating.com |

| Biosensor Electrodes | Non-specific binding of molecules from the sample can interfere with detection. | Covalently attaching a biopassive polymer layer using AEMA as an anchor. | Prevents non-specific adsorption, improving the signal-to-noise ratio of the sensor. |

Sensing and Detection Technologies

The reactive nature of the AEMA monomer is also harnessed in the development of advanced sensing technologies. Polymers containing AEMA can act as a crucial interface between a biological or chemical recognition element and a signal transducer. nih.gov

A biosensor is an analytical device that combines a biological component (e.g., an enzyme, antibody, or nucleic acid) with a physicochemical detector. nih.gov A critical step in fabricating a biosensor is the stable immobilization of the biological sensing element onto the transducer surface. nih.gov

Polymers derived from AEMA are highly suitable for this purpose. The primary amine groups along the polymer chain serve as readily available reactive sites for the covalent attachment of biomolecules. polysciences.com This covalent linkage is strong and stable, which is essential for the reusability and long-term performance of the biosensor. For instance, in the development of a DNA biosensor, single-stranded DNA probes can be chemically linked to an AEMA-functionalized surface. mdpi.com When the complementary target DNA is present in a sample, it hybridizes with the probe, and this binding event is converted into a measurable signal by the transducer. mdpi.commdpi.com

| Biosensor Component | Function | Role of this compound Polymer |

| Support/Substrate | The physical base of the sensor (e.g., gold electrode, glass slide). | Forms a stable, functional coating on the substrate. |

| Immobilization Layer | A chemical layer used to attach the bioreceptor to the substrate. | The AEMA-containing polymer itself acts as the immobilization layer. |

| Bioreceptor | The biological molecule that specifically recognizes the target analyte (e.g., DNA, enzyme). | The primary amine groups provide sites for the covalent attachment of the bioreceptor. polysciences.com |

| Transducer | Converts the binding event into a detectable signal (e.g., electrical, optical). | The polymer coating can be designed to enhance the signal transduction mechanism. |

Similar to biosensors, chemical sensors are devices that respond to a particular chemical analyte. mdpi.com Instead of a biological recognition element, they may use a synthetic receptor or rely on the direct interaction of the analyte with a functionalized surface.

The incorporation of AEMA into sensor materials provides a versatile platform for chemical detection. The amine groups can be chemically modified to create specific binding sites for a target analyte. For example, they can be functionalized with ligands that chelate metal ions or with indicator dyes that change color upon binding to a specific molecule. Furthermore, the amine groups themselves can directly interact with certain analytes through hydrogen bonding or acid-base reactions, leading to a detectable change in the material's properties, such as its electrical conductivity or optical characteristics. mdpi.com

Smart Materials and Responsive Systems

Materials derived from this compound (AEMA) are at the forefront of smart materials research due to their ability to respond to external stimuli. The primary amine group in the AEMA monomer provides a site for functionalization and is responsible for its sensitivity to changes in the surrounding environment. This responsivity allows for the development of materials that can undergo reversible changes in their physical or chemical properties, making them suitable for a variety of applications in sensors, actuators, and controlled release systems.

pH-Responsive Materials

Polymers incorporating this compound or its derivatives exhibit significant pH-responsiveness. This behavior is attributed to the protonation and deprotonation of the amino groups along the polymer chain. In acidic environments, the amine groups become protonated (-NH3+), leading to electrostatic repulsion between the polymer chains. This repulsion causes the material, such as a hydrogel, to swell. Conversely, in basic or neutral environments, the amine groups are deprotonated (-NH2), reducing the electrostatic repulsion and causing the hydrogel to shrink or collapse. nih.gov

This pH-dependent swelling and deswelling is a key characteristic of AEMA-based smart materials. For instance, hydrogels synthesized from copolymers of AEMA can be finely tuned to respond to specific pH ranges by adjusting the comonomer composition and crosslinking density. This tunable response is critical for applications such as drug delivery systems designed to release therapeutic agents in the acidic microenvironment of tumors. nih.gov

A study on hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm), a derivative of AEMA, demonstrated this pH-sensitive behavior. The swelling characteristics of these hydrogels were evaluated as a function of pH, showing a distinct volume change in response to pH variations. mdpi.comnih.gov

Table 1: pH-Responsive Behavior of AEMA-Derivative Hydrogels

| Polymer System | Stimulus | Observed Response | Underlying Mechanism |

| Poly(N-[2-(dimethylaminoethyl)acrylamide]) Hydrogel | Change in pH | Swelling in acidic conditions, deswelling in basic conditions. | Protonation/deprotonation of dimethylamino groups. mdpi.comnih.gov |

| Copolymers of 2-(dialkylamino)ethyl methacrylate (B99206) | Change in pH | Soluble at low pH, aggregates at pH above pKa. nih.gov | Electrostatic repulsion at low pH and hydrophobic effect at high pH. nih.gov |

Temperature-Responsive Materials

Temperature-responsive, or thermoresponsive, polymers derived from AEMA are typically created by copolymerizing it with a temperature-sensitive monomer, most commonly N-isopropylacrylamide (NIPAAm). Poly(N-isopropylacrylamide) (PNIPAM) is well-known for its lower critical solution temperature (LCST) of approximately 32°C in water. mdpi.com Below this temperature, PNIPAM is soluble, and hydrogels based on it are swollen. Above the LCST, it undergoes a phase transition, becoming insoluble and causing the hydrogel to shrink and expel water. mdpi.com

The incorporation of AEMA or its derivatives into a PNIPAM network can modulate the LCST and introduce pH-sensitivity, resulting in dual-responsive materials. For example, hydrogels made from NIPAAm and N-(2-(dimethylamino) ethyl)-methacrylamide (DMAEMA) exhibit both temperature and pH sensitivity. nih.gov The presence of the DMAEMA moiety not only imparts pH responsiveness but also influences the thermal properties of the hydrogel. nih.gov

Research on thermoresponsive cationic nanogels (TCNGs) based on NIPAM and 2-(dimethylamino)ethyl methacrylate (DMAEMA) showed that these materials exhibited a sharp volume phase transition (VPT) in water. nih.gov The critical temperature for this transition was found to be influenced by the composition of the nanogel. nih.gov

Table 2: Temperature-Responsive Behavior of AEMA-Copolymer Hydrogels

| Copolymer System | Stimulus | Critical Temperature (Tc) | Observed Response |

| Poly(NIPAAm-co-DMAEMA) | Temperature | ~36°C | Sharp volume phase transition. nih.gov |

| Poly(NIPAAm) (for comparison) | Temperature | ~32°C | Sharp volume phase transition. mdpi.comnih.gov |

Ion-Responsive Materials

The amine groups in AEMA-derived polymers can also interact with metal ions, leading to ion-responsive behavior. This is particularly evident in hydrogels that can selectively bind with certain metal ions, causing a change in their volume. For example, hydrogels containing N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm) have been shown to be sensitive to the presence of metal ions such as copper (Cu2+) and zinc (Zn2+) under acidic conditions. mdpi.comnih.gov

The interaction between the metal ions and the amino groups can lead to the formation of crosslinks within the polymer network. This additional crosslinking, along with the deprotonation of the amino moieties by the metal ions, results in the deswelling of the hydrogel. mdpi.com This property can be exploited for the development of sensors for detecting specific metal ions in aqueous solutions. The sensitivity to different ions can be tailored by modifying the polymer structure and the density of the amine functional groups. mdpi.comnih.gov

Separation and Purification Technologies

The functional amine groups of this compound make it a valuable monomer for creating materials used in separation and purification processes. These materials can be designed to selectively capture and release specific molecules or ions, or to act as selective barriers in membrane-based separations.

Adsorbent Materials

Polymers and composites derived from AEMA can function as effective adsorbent materials for the removal of pollutants from water. The amine groups can be protonated to create positively charged sites that can bind with anionic species through electrostatic interactions.

A notable application is the adsorption of heavy metal ions. For instance, a study demonstrated the enhancement of hexavalent chromium (Cr(VI)) ion adsorption by grafting methacrylamide (B166291) (MAAm) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), an AEMA derivative, onto a polyethylene (B3416737) plate. nih.gov The adsorption process was found to be dependent on the pH, with the electrostatic interaction between the protonated dimethylamino groups and the HCrO4- ions being the primary mechanism of adsorption. nih.gov The study reported that the adsorption behavior followed the Langmuir isotherm model, indicating a monolayer adsorption process. nih.gov

Membrane Technologies

While direct applications of this compound in commercial membrane technologies are not widely documented in the provided search results, the principles of using amine-functionalized polymers in membranes are well-established. These functional groups can enhance the performance of membranes in various separation processes, including gas separation and water purification. researchgate.net

In the context of gas separation, membranes containing amino groups are expected to show enhanced permeability and selectivity for CO2. researchgate.net The amino moieties can interact with CO2, facilitating its transport across the membrane. This is particularly relevant for applications such as carbon capture from flue gas.

For water treatment, AEMA-derived functional layers on membrane surfaces could be used to impart properties such as hydrophilicity, which can help in mitigating membrane fouling. Furthermore, the pH-responsive nature of these polymers could be utilized to create "smart" membranes where the permeability and selectivity can be controlled by changing the pH of the feed solution.

Catalyst Support and Encapsulation Systems

Polymers derived from this compound serve as effective supports for catalytic nanoparticles, providing a stable matrix that prevents aggregation and enhances catalytic activity and reusability. The primary amine groups within the polymer network can coordinate with metal ions, acting as nucleation sites for the in-situ formation of nanoparticles. Furthermore, these polymers can form hydrogels, creating a three-dimensional porous structure that allows for the diffusion of reactants to the encapsulated catalytic sites.

A notable application in this area is the use of cationic nanogels for the immobilization of gold nanoparticles (AuNPs) and their use as nanoreactors. In a study closely related to AEMAM-based systems, cationic nanogels were synthesized using 2-aminoethyl methacrylate hydrochloride (AEMH), a structurally similar monomer. These nanogels were used to load AuNPs through electrostatic interactions, followed by in-situ reduction to create stable, catalytically active nanoreactors mdpi.com.

| Nanogel Property | Parameter Range | Observed Effect on Catalytic Activity | Reference |

|---|---|---|---|

| Crosslinking Degree | 10% - 50% | Activity increases from 10% to 40%, then decreases at 50% | mdpi.com |

| Hydrodynamic Radius | 46 nm - 82 nm | Nearly constant reaction rate | mdpi.com |

The ability to tune the catalytic activity by modifying the polymer support structure highlights the potential of AEMAM-based materials in creating advanced and efficient catalytic systems. The primary amine groups of AEMAM would be expected to offer similar, if not enhanced, capabilities for metal nanoparticle coordination and stabilization polysciences.com.

Molecularly Imprinted Polymers (MIPs) Research

Molecularly imprinted polymers (MIPs) are synthetic receptors with tailor-made recognition sites for a specific target molecule (template) nih.govnih.govfrontiersin.orgresearchgate.netrsc.org. The synthesis involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template researchgate.net. The choice of the functional monomer is critical as its interaction with the template determines the selectivity and affinity of the MIP bohrium.com.

This compound hydrochloride, with its primary amine group, is a suitable candidate for a functional monomer, capable of forming strong interactions (e.g., hydrogen bonding, electrostatic interactions) with various template molecules.

A specific application of this compound hydrochloride (referred to as EAMA in the study) has been demonstrated in the synthesis of a hierarchically imprinted polymer for the recognition of the FLAG tag peptide (DYKDDDDK), a common epitope tag used in protein biochemistry mdpi.com. This research showcases the utility of AEMAM in creating MIPs for complex biological molecules.

The synthesis involved a hierarchical imprinting strategy where the peptide template was first immobilized on silica (B1680970) nanoparticles. Then, polymerization was carried out using AEMAM as the functional monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker. Finally, both the silica support and the peptide template were removed to generate the imprinted cavities mdpi.com. The primary amine of AEMAM is crucial in this system for interacting with the carboxylic acid groups of the aspartic acid (D) and the amine groups of the lysine (B10760008) (K) residues in the FLAG tag sequence, leading to specific recognition.

The performance of MIPs is often evaluated by comparing their binding capacity to that of non-imprinted polymers (NIPs), which are synthesized under the same conditions but without the template molecule. The ratio of the binding capacity of the MIP to that of the NIP is known as the imprinting factor (IF), which quantifies the effectiveness of the imprinting process.

| Component | Role | Chemical Name | Reference |

|---|---|---|---|

| Template | Target Molecule | FLAG tag peptide (DYKDDDDK) | mdpi.com |

| Functional Monomer | Template Interaction | This compound hydrochloride (EAMA) | mdpi.com |

| Cross-linker | Polymer Network Formation | Ethylene glycol dimethacrylate (EGDMA) | mdpi.com |

| Support | Hierarchical Structuring | Silica Nanoparticles | mdpi.com |

This research demonstrates the successful application of this compound in the field of molecular imprinting, opening avenues for the development of synthetic receptors for a wide range of biological targets, including peptides, proteins, and other biomarkers. The inherent properties of AEMAM make it a versatile building block for creating highly selective and robust recognition materials mdpi.com.

Advanced Characterization Methodologies for N 2 Aminoethyl Methacrylamide Polymers and Materials

Chromatographic Techniques for Polymer Analysis

Chromatographic methods are essential for determining the molecular weight and molecular weight distribution of AEMA polymers, which are critical parameters influencing their physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the dispersity (Đ = Mw/Mn) of polymers. The technique separates polymer chains based on their hydrodynamic volume in solution. nih.gov

In a typical GPC/SEC analysis of AEMA polymers, a polymer solution is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute first, while smaller coils penetrate the pores to varying extents and elute later. The elution time is then correlated to the molecular weight using a calibration curve constructed from polymer standards of known molecular weights. The use of advanced detectors, such as multi-angle light scattering (MALS) and viscometers, can provide absolute molecular weight determination without the need for column calibration.

Representative GPC/SEC Data for AEMA-based Polymers:

| Polymer Synthesis Method | Expected Dispersity (Đ) | Significance |

| Free Radical Polymerization | > 1.5 | Broad molecular weight distribution. |

| Controlled Radical Polymerization (e.g., RAFT) | < 1.3 | Well-defined polymers with narrow molecular weight distribution. |

Morphological and Microstructural Characterization

Understanding the morphology and microstructure of AEMA-based materials, especially in the solid state or as part of a larger assembly like hydrogels or nanoparticles, is crucial for their application.

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the surface topography and internal structure of these materials. For instance, SEM can reveal the porous structure of AEMA-based hydrogels, which is important for applications in tissue engineering and drug delivery. TEM is used to characterize the size, shape, and internal morphology of nanoparticles and polymer assemblies at a higher resolution. In some studies of related polymer systems, these techniques have been used to observe the morphology of microgels and latex particles. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of polymer materials at the micro- and nanoscale. nih.gov The method involves scanning a focused beam of electrons over a sample to produce an image. For AEMA-based polymers and hydrogels, SEM is particularly useful for examining features like pore structure, surface roughness, and phase separation in polymer blends or composites. mdpi.com

Sample preparation for SEM is a critical step, especially for hydrogels, as the high water content must be removed without significantly altering the native structure. encyclopedia.pub Common techniques include freeze-drying or critical point drying to preserve the porous network. encyclopedia.pub Once prepared, the sample is often coated with a thin layer of a conductive material, such as gold, to prevent charge buildup from the electron beam. nih.gov

In studies of hydrogels containing the structurally similar monomer 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), SEM has been effectively used to characterize the internal morphology. For instance, in cellulose-grafted PDMAEMA hydrogels, SEM analysis of freeze-dried samples revealed a porous internal structure. The observed pore sizes were found to be dependent on the hydrogel's composition. nih.gov Similarly, in interpenetrating polymer networks (IPNs) of poly(acrylamide) (PAAm) and PDMAEMA, SEM micrographs of fractured surfaces showed a phase-separated morphology, with distinct PDMAEMA domains dispersed within the PAAm matrix. nih.gov The size and distribution of these domains were observed to change with the composition of the IPN. nih.gov

Table 1: SEM Analysis of Pore Sizes in Swollen Cellulose-g-PDMAEMA Hydrogel Spheres

| Sample ID | Molar Ratio (Cellulose:DMAEMA:MBA) | Pore Size Range (µm) |

|---|---|---|

| 1-1_KS | 1:1:0.02 | 40–455 |

| 1-3_KS | 1:3:0.02 | 60–355 |

Data adapted from a study on cellulose-grafted poly(2-(dimethylamino)ethylmethacrylate) hydrogels. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, providing detailed information about the internal structure of materials at the nanoscale. nih.gov In this technique, a beam of electrons is transmitted through an ultra-thin sample, and the interactions of the electrons with the sample are used to form an image. nih.gov TEM is particularly valuable for visualizing the arrangement of polymer chains, the structure of nanoparticles within a polymer matrix, and the fine details of fibrillar or micellar networks in hydrogels. nih.gov

For polymer and hydrogel characterization, sample preparation often involves cryo-sectioning the material into very thin slices or using negative staining techniques to enhance contrast. nih.gov Cryo-TEM, where samples are flash-frozen in their hydrated state, is especially useful for observing hydrogel nanostructures without the artifacts that can be introduced by drying methods. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface. azooptics.com An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. jeremyjordan.me The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create the surface map. jeremyjordan.me A key advantage of AFM is its ability to image soft biological samples and polymers in air or liquid environments, which is crucial for studying hydrogels in their hydrated state. nih.govresearchgate.net

Beyond topography, AFM can be used in various modes to probe other material properties. youtube.com Nanoindentation, for example, involves pressing the AFM tip into the sample surface to measure its mechanical properties, such as Young's modulus (a measure of stiffness). azonano.comnih.gov This is particularly relevant for AEMA-based hydrogels, where mechanical properties are critical for applications like tissue engineering. researchgate.net

In a study on polyacrylamide (PAAm) hydrogels, a closely related material, AFM was used to measure their stiffness. The Young's modulus was determined by analyzing force-distance curves obtained through nanoindentation. The results showed a clear correlation between the monomer and cross-linker concentration and the resulting stiffness of the hydrogel. researchgate.net

Table 2: Young's Modulus of Polyacrylamide Hydrogels Measured by AFM

| Expected Stiffness (kPa) | Measured Young's Modulus (kPa) - Mean |

|---|---|

| 3 | 2.8 |

| 20 | 21.5 |

Data derived from AFM measurements on polyacrylamide hydrogels, illustrating the capability of the technique to quantify the stiffness of soft polymer networks. researchgate.net

Rheological Characterization of N-(2-Aminoethyl)methacrylamide Hydrogels and Solutions

Rheology is the study of the flow and deformation of matter. For polymer solutions and hydrogels, rheological characterization provides fundamental information about their viscoelastic properties, which dictate their behavior in various applications. nih.gov Key parameters measured include viscosity, storage modulus (G'), and loss modulus (G''). The storage modulus represents the elastic component (the ability of the material to store energy), while the loss modulus represents the viscous component (the ability to dissipate energy). nih.gov

These properties are typically measured using a rheometer, which applies a controlled stress or strain to the sample and measures the resulting response. wustl.edu For hydrogels, dynamic oscillatory tests are common, where a small, oscillating strain is applied over a range of frequencies to determine G' and G''. wustl.edu The results of these tests can reveal information about the cross-linking density, structural stability, and gelation behavior of the hydrogel. nih.gov

In research on hydrogels made from copolymers of hydroxyethyl methacrylate (HEMA) and the related monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA), dynamic mechanical analysis was used to investigate their viscoelastic properties under high-compression oscillatory loading. The study found that both the storage and loss moduli were affected by the applied strain, indicating changes in the hydrogel network structure. mdpi.comresearchgate.net

Table 3: Viscoelastic Properties of HEMA-DMAEMA Hydrogels

| Sample Condition | Storage Modulus (G') (MPa) | Loss Modulus (G'') (MPa) |

|---|---|---|

| Control (Not in buffer) | ~0.8 | ~0.4 |

Data from a study on HEMA-DMAEMA copolymer hydrogels, showing the influence of the surrounding medium on their mechanical properties. mdpi.comresearchgate.net

Thermal Analysis Techniques